molecular formula C26H44O4 B126499 alpha-Tocopherol hydroperoxide CAS No. 141913-27-1

alpha-Tocopherol hydroperoxide

Cat. No. B126499
M. Wt: 420.6 g/mol
InChI Key: KGTQMSAPGQUKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-tocopherol hydroperoxide is a compound that belongs to the group of tocopherols, which are lipophilic antioxidants. Alpha-tocopherol hydroperoxide is a derivative of alpha-tocopherol, which is the most biologically active form of vitamin E. Alpha-tocopherol hydroperoxide is formed when alpha-tocopherol reacts with reactive oxygen species (ROS) in the body. The synthesis method and scientific research application of alpha-tocopherol hydroperoxide are important topics of study in the field of biochemistry.

Mechanism Of Action

The mechanism of action of alpha-tocopherol hydroperoxide is related to its antioxidant activity. When alpha-tocopherol hydroperoxide is present in cells, it can react with alpha-Tocopherol hydroperoxide and neutralize them before they can cause damage to cellular components such as DNA, proteins, and lipids. Alpha-tocopherol hydroperoxide can also regenerate other antioxidants such as vitamin C, which further enhances its antioxidant activity.

Biochemical And Physiological Effects

Alpha-tocopherol hydroperoxide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that alpha-tocopherol hydroperoxide can protect cells from oxidative damage, reduce inflammation, and enhance immune function. In vivo studies have shown that alpha-tocopherol hydroperoxide can improve cognitive function, reduce the risk of cardiovascular disease, and improve bone health.

Advantages And Limitations For Lab Experiments

One advantage of using alpha-tocopherol hydroperoxide in lab experiments is that it is a well-characterized compound that is readily available. It is also relatively stable and can be stored for long periods of time. However, one limitation of using alpha-tocopherol hydroperoxide in lab experiments is that it can be difficult to work with due to its lipophilic nature. It may also be difficult to determine its exact concentration in biological samples.

Future Directions

There are a number of future directions for research on alpha-tocopherol hydroperoxide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, alpha-tocopherol hydroperoxide has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its role in aging and longevity. Alpha-tocopherol hydroperoxide has been shown to improve lifespan in animal models, and further research is needed to determine its potential as an anti-aging agent.

Synthesis Methods

Alpha-tocopherol hydroperoxide is synthesized by the reaction of alpha-tocopherol with alpha-Tocopherol hydroperoxide. alpha-Tocopherol hydroperoxide are highly reactive molecules that are produced in the body as a result of normal metabolic processes. alpha-Tocopherol hydroperoxide can also be generated by exposure to environmental toxins such as cigarette smoke and air pollution. When alpha-tocopherol reacts with alpha-Tocopherol hydroperoxide, it is converted into alpha-tocopherol hydroperoxide.

Scientific Research Applications

Alpha-tocopherol hydroperoxide has been the subject of extensive scientific research due to its potential as an antioxidant. Antioxidants are compounds that protect cells from damage caused by alpha-Tocopherol hydroperoxide. Alpha-tocopherol hydroperoxide has been shown to have antioxidant activity in vitro, meaning that it can protect cells from oxidative damage in a laboratory setting.

properties

CAS RN

141913-27-1

Product Name

alpha-Tocopherol hydroperoxide

Molecular Formula

C26H44O4

Molecular Weight

420.6 g/mol

IUPAC Name

8a-hydroperoxy-2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-one

InChI

InChI=1S/C26H44O4/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-16-25(5)17-14-23-19-24(27)15-18-26(23,29-25)30-28/h15,18-22,28H,6-14,16-17H2,1-5H3

InChI Key

KGTQMSAPGQUKQR-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=CC(=O)C=CC2(O1)OO)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=CC(=O)C=CC2(O1)OO)C

synonyms

8a-hydroperoxy-tocopherone
alpha-tocopherol hydroperoxide
Toc-OOH

Origin of Product

United States

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